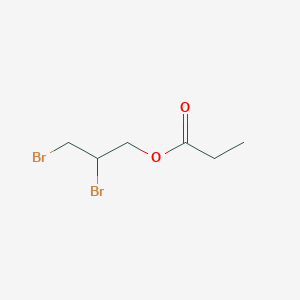
2,3-Dibromopropyl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromopropyl propanoate: is an organic compound with the molecular formula C6H10Br2O2 It is a derivative of propanoic acid, where the hydrogen atoms at the 2 and 3 positions of the propyl group are replaced by bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dibromopropyl propanoate can be synthesized through the bromination of propyl propanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous addition of bromine and propyl propanoate to a reactor containing a suitable reaction medium. The reaction medium is often immiscible with the reactants, allowing for efficient separation and purification of the product. The process is optimized to achieve high yields and purity of the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromopropyl propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2,3-dihydroxypropyl propanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed:
Substitution: Formation of 2,3-dihydroxypropyl propanoate or 2,3-diaminopropyl propanoate.
Reduction: Formation of 2,3-dihydroxypropyl propanoate.
Elimination: Formation of alkenes such as 2-bromo-2-propenyl propanoate
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,3-Dibromopropyl propanoate is used as a building block in organic synthesis. It serves as an intermediate for the preparation of various brominated compounds and can be used in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used to investigate the mechanisms of brominated compounds in biological systems.
Medicine: The compound is explored for its potential use in drug development. Its brominated structure makes it a candidate for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals. Its brominated nature imparts flame-retardant properties to materials, making it valuable in the manufacturing of fire-resistant products .
Wirkmechanismus
The mechanism of action of 2,3-dibromopropyl propanoate involves its interaction with cellular components. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may induce oxidative stress and apoptosis in cells by generating reactive oxygen species (ROS). Additionally, it can interfere with cellular signaling pathways, affecting processes such as cell proliferation and differentiation .
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromo-1-propanol: A related compound used as an intermediate in the production of flame retardants and pharmaceuticals.
Tris(2,3-dibromopropyl) phosphate: A flame retardant with similar brominated structure, used in various industrial applications.
2,3-Dibromopropionic acid: Another brominated derivative of propanoic acid with similar chemical properties.
Uniqueness: 2,3-Dibromopropyl propanoate is unique due to its specific substitution pattern and ester functional group. This combination imparts distinct reactivity and properties compared to other brominated compounds. Its ester group makes it more suitable for certain synthetic applications, while the bromine atoms provide flame-retardant properties .
Eigenschaften
CAS-Nummer |
6065-79-8 |
|---|---|
Molekularformel |
C6H10Br2O2 |
Molekulargewicht |
273.95 g/mol |
IUPAC-Name |
2,3-dibromopropyl propanoate |
InChI |
InChI=1S/C6H10Br2O2/c1-2-6(9)10-4-5(8)3-7/h5H,2-4H2,1H3 |
InChI-Schlüssel |
AQDCQWKURLTSAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



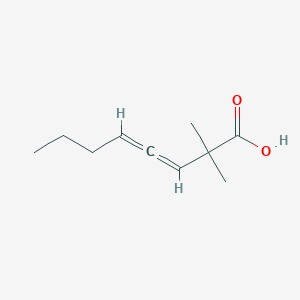
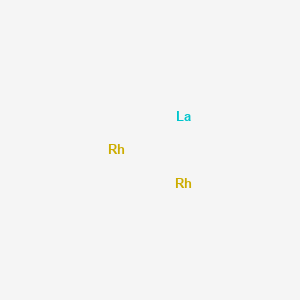
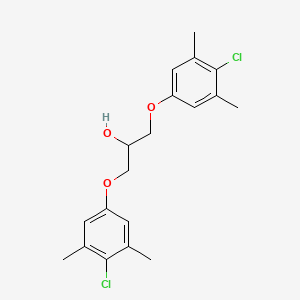
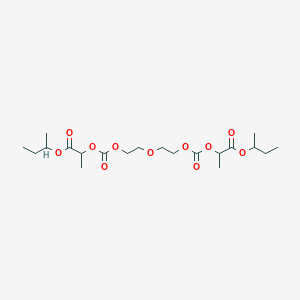
![1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea](/img/structure/B14735584.png)
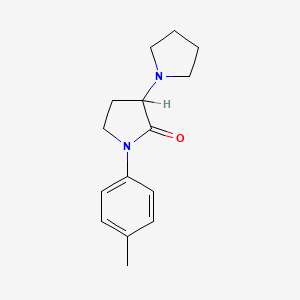
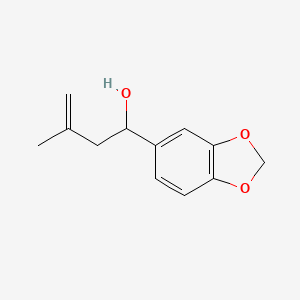
![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)
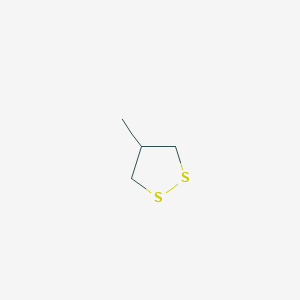
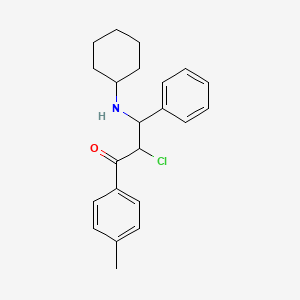
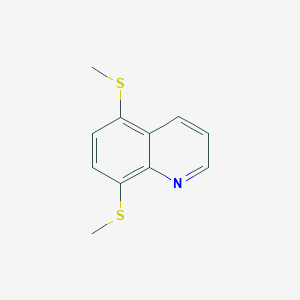
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)

